Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate typically involves several steps:
Formation of 1,3,4-thiadiazole ring: : This is achieved through the cyclization of appropriate precursors in the presence of sulfur sources and ammonia or hydrazine under controlled conditions.
Naphthalene-2-carbonylation: : The thiadiazole intermediate undergoes a reaction with naphthalene-2-carbonyl chloride, resulting in the formation of the naphthalene-2-carbonylamino group.
Industrial Production Methods
On an industrial scale, the production process is optimized to ensure high yield and purity of the compound. This involves:
Batch or continuous flow reactors: : For controlled reaction conditions and scalability.
Purification techniques: : Such as recrystallization, chromatography, or distillation to isolate the desired compound.
Quality control: : Rigorous testing to ensure the compound meets specified standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Resulting in the cleavage of the thiadiazole ring.
Substitution: : Particularly nucleophilic aromatic substitution (S_NAr) on the naphthalene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles: : Including amines and alkoxides for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: : From oxidation.
Thiol-containing compounds: : From reduction.
Substituted thiadiazoles and naphthalenes: : From substitution reactions.
Scientific Research Applications
Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate has a wide range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: : Studied for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with various molecular targets and pathways. The naphthalene-2-carbonylamino group can engage in π-π stacking interactions with aromatic residues in proteins, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound's observed biological effects.
Comparison with Similar Compounds
Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate stands out due to its unique structural features and diverse functionality. Similar compounds include:
Thiadiazole derivatives: : Sharing the 1,3,4-thiadiazole core but differing in their substituents.
Naphthalene derivatives: : Containing the naphthalene ring but varying in functional groups.
Sulfur-containing esters: : Featuring the thioester linkage but with different aromatic or heterocyclic groups.
This compound's combination of these elements makes it a compound of significant interest for further study and application.
Biological Activity
Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, drawing on various research findings and case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Naphthalene Carbonyl Group : A naphthalene moiety attached to a carbonyl group, which may enhance biological activity.
- Ethyl Propanoate Group : This ester group may contribute to the compound's solubility and bioavailability.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. Various studies indicate that compounds similar to this compound demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
- Antibacterial Activity :
- Antifungal Activity :
Anticancer Activity
Thiadiazole derivatives have been investigated for their potential anticancer properties. Studies indicate that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines.
- Cell Lines Tested :
- Mechanism of Action :
Case Studies
Several studies highlight the promising biological activities of thiadiazole derivatives:
- Study A : A series of new thiadiazole derivatives were synthesized and evaluated for antimicrobial activity. The derivatives exhibited significant antibacterial activity against E. coli and Bacillus mycoides, with some showing zones of inhibition up to 19 mm .
- Study B : In vitro cytotoxicity assays revealed that specific thiadiazole compounds caused apoptosis in cancer cell lines without affecting normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .
Data Summary
Properties
IUPAC Name |
ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-24-16(23)11(2)25-18-21-20-17(26-18)19-15(22)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCVCRDKVXLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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